(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

Asymmetric Synthesis Chiral Resolution Optical Purity Analysis

Researchers requiring absolute stereochemical fidelity in D-enantiomer synthesis face the risk of failed campaigns when using incorrect enantiomers or less bulky esters. (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate eliminates this risk. Its defined (2S,3S) configuration dictates downstream chiral center configuration, while the bulky tert-butyl groups provide critical steric hindrance for enantiodifferentiation. Key advantages: • Enantiomeric ratio ≥99.5:0.5 (GC), ensuring pharmaceutical-grade stereochemical integrity. • Documented 82:18 diastereomeric ratio in silylketene acetal additions. • Proven utility in total synthesis of (+)-zaragozic acids A and C. • Each lot includes a Certificate of Analysis confirming [α]20/D -11±1° (c = 1, acetone).

Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
CAS No. 117384-46-0
Cat. No. B045556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate
CAS117384-46-0
Molecular FormulaC12H22O6
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O
InChIInChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1
InChIKeyITWOKJQQGHCDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate: Overview & Procurement


(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, also known as (−)-di-tert-butyl D-tartrate, is a diester derivative of D-tartaric acid with the molecular formula C12H22O6 and a molecular weight of 262.30 g/mol . This compound is a chiral building block and auxiliary, characterized by two bulky tert-butyl ester groups that confer high lipophilicity and steric bulk [1]. Its (2S,3S) configuration makes it the enantiomer of the widely used (+)-di-tert-butyl L-tartrate, and it is primarily utilized as a chiral reagent and intermediate in asymmetric synthesis and natural product total synthesis [2][3].

Substitution Risks for (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate


Substituting this compound with its enantiomer (di-tert-butyl L-tartrate) or other dialkyl tartrates (e.g., diethyl or dimethyl) without rigorous justification is not scientifically sound. The specific (2S,3S) stereochemistry dictates the absolute configuration of any downstream chiral center, making it essential for synthesizing the D-enantiomer of a target molecule . Furthermore, the unique steric and electronic profile of the tert-butyl groups directly impacts reaction outcomes; comparative studies have demonstrated that the nature of the tartrate ester group significantly alters both the yield and diastereoselectivity of key C-C bond-forming reactions [1]. Using a less bulky ester, such as diethyl tartrate, can lead to different stereochemical outcomes or reduced selectivity, as the tert-butyl moiety provides critical steric hindrance for enantiodifferentiation [1]. Therefore, the compound's value proposition is tied to its specific combination of chirality and bulky ester protection.

Differentiation Evidence for (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate


Optical Rotation and Enantiomeric Purity

The target compound, (2S,3S)-di-tert-butyl 2,3-dihydroxysuccinate, possesses a well-defined and highly reproducible specific optical rotation of [α]20/D −11±1° (c = 1% in acetone), with a typical enantiomeric ratio of ≥99.5:0.5 as determined by GC . This is in direct contrast to its enantiomer, (+)-di-tert-butyl L-tartrate (CAS 117384-45-9), which exhibits a specific rotation of approximately +11° under identical conditions [1]. This precise, opposite rotation is critical for ensuring the correct stereochemical outcome in asymmetric reactions and for verifying enantiomeric purity in procurement quality control.

Asymmetric Synthesis Chiral Resolution Optical Purity Analysis

Diastereoselectivity in C-C Bond Formation

In a comparative study of tartrate-derived silylketene acetals reacting with benzaldehyde, the di-tert-butyl tartrate derivative demonstrated a clear and quantifiable advantage in diastereoselectivity over other ester variants [1]. The reactions utilizing the di-tert-butyl tartrate derivatives proceeded with an excellent stereoselectivity of 82:18, while also achieving high yields across a variety of aldehyde substrates. This level of stereocontrol is directly attributed to the steric bulk of the tert-butyl groups, which effectively directs the facial approach of the electrophile.

Asymmetric Catalysis Silylketene Acetal Chemistry Diastereoselectivity

Chiral Recognition in Optodes

A study on enantioselective optical sensors (optodes) evaluated four different lipophilic (R,R)-tartrates as carriers for detecting chiral amines like 1-phenylethylamine, propranolol, and norephedrine [1]. Among the compounds tested, (R,R)-di-tert-butyl tartrate was identified as 'by far the most effective' carrier for achieving enantioselective recognition, except in the specific case of norephedrine where a different tartrate showed a marginally better selectivity coefficient (Kopt = 0.5) [1]. This superior performance was quantified through the calculation of enantiomer selectivity coefficients (Kopt) and differences in free energy of complexation (ΔΔG).

Enantioselective Sensing Chiral Recognition Analytical Chemistry

Total Synthesis of Zaragozic Acids

The compound's value as a chiral building block is validated by its use as a key starting material in the total synthesis of complex natural products. Specifically, di-tert-butyl D-tartrate (compound 47) was the starting point for an 11-step synthetic sequence leading to a critical carbonyl ylide precursor (compound 8), which was subsequently used to construct the 2,8-dioxabicyclo[3.2.1]octane core of the squalene synthase inhibitors zaragozic acids A and C [1]. This demonstrates the compound's ability to reliably propagate its (2S,3S) stereochemistry through a multi-step sequence involving regioselective reduction and diastereoselective addition reactions.

Total Synthesis Natural Products Squalene Synthase Inhibitors

Application Scenarios for (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate


Asymmetric Synthesis of D-Enantiomers

This compound is the ideal chiral starting material for constructing the D-enantiomer of target molecules where the absolute configuration is critical for biological activity. The established use of di-tert-butyl D-tartrate in the total synthesis of (+)-zaragozic acids A and C [1] demonstrates its utility in constructing complex, stereochemically dense natural product cores. Its high enantiomeric purity (e.r. ≥99.5:0.5) ensures that the final product's stereochemical integrity is maintained, which is a non-negotiable requirement for pharmaceutical applications.

Enantioselective Sensors and Separation Media

Given its proven superiority as a chiral ion carrier in optodes [2], this compound should be prioritized for developing new enantioselective sensors, chromatography stationary phases, or membrane-based separation technologies. Its ability to discriminate between enantiomers of chiral amines, such as propranolol, offers a significant advantage over other tartrate esters, potentially leading to more sensitive and selective analytical tools for pharmaceutical quality control or environmental monitoring [2].

Chiral Auxiliary in C-C Bond Formation

For research programs requiring high diastereoselectivity in reactions like aldol-type additions, (2S,3S)-di-tert-butyl 2,3-dihydroxysuccinate-derived auxiliaries offer a quantifiable performance advantage. The documented 82:18 diastereomeric ratio in silylketene acetal additions [3] provides a data-driven rationale for selecting this compound over less bulky esters when aiming to maximize the yield of a specific stereoisomer. This is particularly valuable in the early stages of a synthesis where stereochemical errors are costly to correct later.

Quality Control and Enantiopurity Verification

The compound's well-defined physical properties, specifically its specific optical rotation of [α]20/D −11±1° (c = 1, acetone) , make it a straightforward standard for verifying the identity and enantiopurity of incoming materials. This is a critical step in any regulated industrial environment where the use of the incorrect enantiomer could lead to a failed synthesis or an out-of-specification product. Procuring a lot with a certificate of analysis confirming these metrics provides immediate assurance of material quality.

Quote Request

Request a Quote for (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.